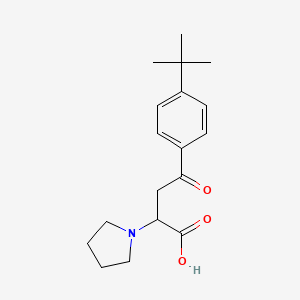

4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-18(2,3)14-8-6-13(7-9-14)16(20)12-15(17(21)22)19-10-4-5-11-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHWFWNOVHICNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid typically involves multiple steps, starting with the formation of the tert-butylphenyl core. This can be achieved through the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: The compound's unique properties may make it useful in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents. For example:

- 4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid ([245323-38-0]) shares the tert-butyl motif but replaces the pyrrolidinyl group with a phenyl ring. This substitution reduces nitrogen-mediated solubility, making it less polar than the target compound .

- 4-Oxo-2-phenyl-4-propoxybutanoic acid ([152590-26-6]) substitutes tert-butyl with a propoxy chain, reducing steric hindrance and increasing flexibility, which may lower melting points compared to the rigid tert-butyl analog .

Heterocyclic and Aromatic Modifications

- 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS 1031281-07-8) replaces the tert-butylphenyl group with a bromophenyl moiety and introduces a thiophene-based amine.

- 4-Oxo-4-(pyridin-3-yl)butanoic acid (CAS 4192-31-8) substitutes the phenyl group with a pyridine ring, introducing basicity (pKa ~4.55 predicted) and improving water solubility due to the heterocycle’s polarity .

Amine Functionalization

- 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid (CAS 1029938-84-8) features a pentylamino group and dimethylphenyl substituent. The linear pentyl chain increases hydrophobicity (molecular weight 306.4 g/mol), contrasting with the cyclic pyrrolidinyl group in the target compound, which may enhance conformational rigidity and binding specificity .

Data Table: Key Properties of Analogs

Research Implications

- Bioactivity: The pyrrolidinyl group in the target compound may improve pharmacokinetics compared to linear amines (e.g., pentylamino in [1029938-84-8]) by reducing metabolic degradation .

- Solubility : The tert-butylphenyl group likely reduces aqueous solubility relative to pyridine-containing analogs (e.g., [4192-31-8]) but improves membrane permeability .

- Synthetic Utility : Bromine in [1031281-07-8] enables cross-coupling reactions, whereas the tert-butyl group in the target compound offers stability against oxidation .

Biological Activity

4-(4-(Tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, also known as CB4694168, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C18H25NO3

- Molecular Weight : 303.4 g/mol

- CAS Number : 301193-77-1

- Structural Characteristics : The compound features a tert-butyl group and a pyrrolidine moiety, which may contribute to its biological properties.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This suggests potential use in treating inflammatory disorders.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. Antioxidants can prevent cellular damage caused by free radicals.

- Cytotoxicity : Preliminary studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. The presence of the pyrrolidine ring may enhance interaction with cellular targets, leading to cytotoxic effects against cancer cells.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as COX and lipoxygenases (LOX), which are involved in inflammatory processes.

- Interaction with Cellular Signaling Pathways : The structural components may allow for interaction with specific receptors or signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on COX Inhibition | Demonstrated that derivatives of the compound inhibit COX-2 activity, suggesting anti-inflammatory potential. |

| Cytotoxicity Assessment | Evaluated against MCF-7 breast cancer cell line; showed moderate cytotoxicity with an IC50 value indicating effective concentration for inhibition. |

| Molecular Docking Studies | In silico studies revealed favorable binding interactions with key protein targets involved in inflammation and cancer progression. |

Q & A

Q. Q1. What are the key considerations for synthesizing 4-(4-(tert-butyl)phenyl)-4-oxo-2-(1-pyrrolidinyl)butanoic acid, and how can reaction intermediates be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including ketone formation via Friedel-Crafts acylation, nucleophilic substitution (e.g., introducing pyrrolidine), and acid-catalyzed cyclization. For example:

- Step 1: React 4-(tert-butyl)benzene with γ-butyrolactone or a similar ketone precursor under acidic conditions to form the 4-oxo backbone .

- Step 2: Introduce pyrrolidinyl groups via nucleophilic substitution at the α-position of the ketone. Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to enhance reactivity while avoiding over-oxidation .

- Intermediate Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of pyrrolidine) to minimize side products like N-alkylated byproducts .

Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer:

- Spectroscopy:

- NMR: Use and NMR to confirm the tert-butyl group (δ ~1.3 ppm, singlet) and pyrrolidinyl protons (δ ~2.5–3.0 ppm, multiplet). COSY and NOESY can clarify spatial relationships between substituents .

- MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (calculated for CHNO: 303.1834 g/mol).

- Crystallography: X-ray diffraction resolves stereochemical ambiguities, particularly the configuration at the α-carbon adjacent to the ketone .

Advanced Research Questions

Q. Q3. How do electronic effects of the tert-butyl and pyrrolidinyl groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- tert-Butyl Group: Acts as an electron-donating group (EDG) via hyperconjugation, stabilizing the ketone intermediate and slowing electrophilic attack. This requires stronger nucleophiles (e.g., Grignard reagents) for substitutions .

- Pyrrolidinyl Group: The lone pair on nitrogen enhances nucleophilicity at the α-carbon, facilitating intramolecular cyclization. However, steric hindrance from the tert-butyl group may reduce reaction rates. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. Q4. How can contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer) be reconciled?

Methodological Answer: Contradictions often arise from:

- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize protocols using OECD guidelines .

- Metabolic Stability: The tert-butyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Use pharmacokinetic models (e.g., logP calculations) to correlate bioavailability with activity .

- Data Normalization: Normalize IC values against control compounds (e.g., doxorubicin for anticancer assays) to account for batch-to-batch variability .

Q. Q5. What strategies mitigate side reactions during scale-up synthesis, particularly oxidation of the pyrrolidinyl group?

Methodological Answer:

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the pyrrolidinyl nitrogen to N-oxide derivatives .

- Catalyst Screening: Use Pd/C or Raney nickel for selective hydrogenation of unsaturated intermediates without affecting the pyrrolidinyl ring .

- Temperature Control: Maintain reaction temperatures below 60°C to avoid thermal decomposition of the ketone moiety .

Research Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.